4-Chloro-2,3,5,6-tetrafluorotoluene

Description

Contextualization within Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHAs) are aromatic structures bearing multiple halogen atoms. These compounds are notable for their diverse chemical properties and applications, which are determined by the number, type, and position of the halogen substituents. The inclusion of different halogens, such as chlorine and fluorine, in the same molecule, as seen in 4-chloro-2,3,5,6-tetrafluorotoluene, creates a compound with a nuanced reactivity profile. The presence of highly electronegative fluorine atoms generally enhances the stability of the aromatic ring and makes it susceptible to nucleophilic attack. mdpi.comnih.gov

Structural Characteristics and Unique Reactivity Profiles of Fluorinated Toluene (B28343) Derivatives

The introduction of fluorine atoms to a toluene framework dramatically alters its electronic properties and reactivity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can stabilize the molecule. nih.gov This effect is somewhat countered by a weaker resonance effect, where fluorine's lone pairs can donate electron density to the aromatic π-system. csbsju.edu

In highly fluorinated systems like this compound, the cumulative inductive effect of the four fluorine atoms makes the aromatic ring electron-deficient. This heightened electrophilicity makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govresearchgate.net Nucleophiles will preferentially attack the carbon atom bearing the chlorine, as chlorine is a better leaving group than fluorine in such reactions. The methyl group, being electron-donating, can also influence the regioselectivity of these reactions.

Historical Development of Halogenated Toluene Synthesis and Application

The synthesis of halogenated aromatic compounds has a rich history, with significant advancements occurring throughout the 20th century. Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction discovered in 1927, were pivotal. nih.gov This reaction involves the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the Halex (halogen exchange) process, reported by Gottlieb in 1936, which uses potassium fluoride (B91410) to replace chlorine atoms with fluorine. nih.gov

The synthesis of toluenes with fluorinated side chains was first reported by Swarts in 1898. nih.gov Over the decades, the demand for fluorinated compounds in various industries, including pharmaceuticals and materials science, has driven the development of more sophisticated and selective fluorination techniques. numberanalytics.comnumberanalytics.com This includes the use of transition metal catalysts to facilitate C-F bond formation under milder conditions. numberanalytics.comacs.org The synthesis of specifically substituted compounds like this compound is built upon this foundational work in organofluorine chemistry.

Significance of this compound in Advanced Organic Synthesis

The unique reactivity of this compound makes it a valuable building block in advanced organic synthesis. Its electron-deficient aromatic ring, activated towards nucleophilic substitution at the chloro-substituted position, allows for the controlled introduction of a wide variety of functional groups.

This compound serves as a precursor for creating more complex fluorinated molecules. For instance, it can be used in the synthesis of specialized polymers with high thermal stability and chemical resistance, a characteristic property of many fluoroaromatic-containing polymers. nih.govacs.org It is also a key intermediate in the development of agrochemicals and pharmaceuticals, where the presence of a fluorinated toluene moiety can enhance metabolic stability and bioavailability. numberanalytics.com For example, it is a starting material for synthesizing derivatives like 8-(4-chloro-2,3,5,6-tetrafluorophenyl)sulfanylquinoline, a complex heterocyclic compound. aablocks.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60903-82-4 guidechem.com |

| Molecular Formula | C₇H₃ClF₄ |

| Molecular Weight | 202.55 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 156-158 °C |

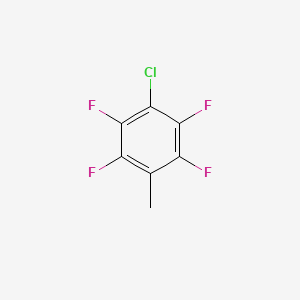

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVAKFLYJORONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579187 | |

| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60903-82-4 | |

| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2,3,5,6 Tetrafluorotoluene and Its Precursors

Derivation from 2,3,5,6-Tetrafluorotoluene (B1329407)

The direct conversion of 2,3,5,6-Tetrafluorotoluene to its 4-chloro derivative is a key synthetic step. This transformation typically relies on electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Direct Chlorination Strategies (e.g., Electrophilic Aromatic Halogenation)

Electrophilic aromatic halogenation is a common method for introducing halogen atoms onto an aromatic ring. chemimpex.comnih.gov In the case of 2,3,5,6-Tetrafluorotoluene, the aromatic ring is heavily deactivated due to the strong electron-withdrawing nature of the four fluorine atoms. Consequently, the reaction requires a potent electrophile and often the use of a Lewis acid catalyst to facilitate the chlorination. chemimpex.comnih.gov

Typical Lewis acid catalysts for chlorination include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). mdpi.com These catalysts work by polarizing the chlorine molecule (Cl₂), creating a more potent electrophilic species that can be attacked by the electron-rich (though deactivated) aromatic ring. chemimpex.com The general mechanism involves the formation of a highly electrophilic complex which is then attacked by the benzene (B151609) ring. chemimpex.com

While specific conditions for the direct chlorination of 2,3,5,6-Tetrafluorotoluene are not widely reported, analogous reactions with other deactivated aromatic compounds provide insight. For instance, the chlorination of toluene (B28343) can be catalyzed by various Lewis acids to produce a mixture of chlorinated products. mdpi.comresearchgate.net

Regioselectivity and Control in Chlorination Reactions

The position of chlorination on the 2,3,5,6-Tetrafluorotoluene ring is governed by the directing effects of the existing substituents—the methyl group and the four fluorine atoms. The methyl group is an activating, ortho-, para-director, while fluorine atoms are deactivating but also ortho-, para-directing. maynoothuniversity.ie

In this specific molecule, the only available position for substitution is the carbon atom at position 4. The other positions on the aromatic ring are already occupied by fluorine atoms. Therefore, the chlorination of 2,3,5,6-Tetrafluorotoluene is expected to be highly regioselective, yielding primarily 4-Chloro-2,3,5,6-tetrafluorotoluene.

In enzymatic halogenations, regioselectivity is achieved through the specific binding of the substrate in the enzyme's active site, exposing only a particular position to the reactive halogenating species. sciencemadness.org While not directly applicable to the chemical synthesis of this specific compound, it highlights the principle of controlling reaction outcomes based on substrate orientation.

Synthesis of Polyfluorinated Toluene Precursors

The availability of the starting material, 2,3,5,6-Tetrafluorotoluene, is crucial. Its synthesis involves the introduction of multiple fluorine atoms onto an aromatic ring or the construction of the fluorinated ring system itself.

Methods for Introducing Fluorine Atoms onto the Aromatic Ring

Several methods exist for the introduction of fluorine atoms onto an aromatic ring. The choice of method often depends on the desired degree of fluorination and the nature of the starting material.

One common approach is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium fluoroborate salt, typically derived from an aniline (B41778) precursor. guidechem.com This method is often used for the synthesis of monofluorinated aromatic compounds but can be adapted for polyfluorination. For example, the preparation of 2-Chloro-4-fluorotoluene (B151448) can be achieved from 3-chloro-4-methylaniline (B146341) via a diazonium salt. guidechem.com

Another method is halogen exchange (Halex) fluorination , where chlorine or bromine atoms on an aromatic ring are replaced by fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF). google.comprepchem.com This method is particularly effective for aromatic systems activated towards nucleophilic substitution. For instance, 3-chloro-4-fluoro-nitrobenzene can be synthesized from 3,4-dichloro-nitrobenzene using KF in a high-boiling solvent like sulfolane. google.comprepchem.com

Electrophilic fluorination using reagents like Selectfluor or N-F reagents is another strategy, though it can sometimes lead to mixtures of isomers and polyfluorinated products. chemimpex.com

The following table summarizes some reaction conditions for the synthesis of fluorinated aromatic compounds.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3-chloro-4-methylaniline | 1. Anhydrous HF, 2. NaNO₂ | 2-Chloro-4-fluorotoluene | 81.0% | guidechem.com |

| 3,4-dichloro-nitrobenzene | KF, methyl-trioctyl-ammonium chloride, AlCl₃, sulfolane | 3-chloro-4-fluoro-nitrobenzene | 85% | prepchem.com |

| 5-chloro-2-nitroaniline | 1. Diazotization, 2. Hexafluorophosphoric acid, 3. Thermal decomposition | 4-Chloro-2-fluoronitrobenzene (B1582716) | - | google.com |

Table 1: Examples of Synthetic Methods for Fluorinated Aromatic Compounds

Approaches to Constructing the Tetrafluorotoluene Scaffold

Constructing the 2,3,5,6-tetrafluorotoluene scaffold can be achieved through various synthetic routes. One approach involves starting with a commercially available, highly fluorinated benzene derivative and introducing the methyl group. For example, pentafluorotoluene can be selectively defluorinated. The reaction of pentafluoropyridine (B1199360) with zinc powder in an aqueous alkali metal hydroxide (B78521) solution selectively removes the fluorine atom at the 4-position to yield 2,3,5,6-tetrafluoropyridine, demonstrating a method for selective defluorination that could potentially be adapted for toluene derivatives. google.com

Another strategy is to build the molecule from a precursor that already contains some of the required functionality. For instance, 2,3,5,6-tetrafluorobenzyl alcohol can be synthesized and subsequently the alcohol group can be converted to a methyl group. researchgate.net The synthesis of 2,3,5,6-tetrafluorobenzyl alcohol can be achieved from 2,3,5,6-tetrafluoroterephthalonitrile via reduction.

A method for synthesizing 2,3,5,6-tetrafluorophenol (B1216870) starts from pentafluorobenzoic acid, which is converted to 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid and then decarboxylated. google.com The resulting phenol (B47542) could then be a precursor for further functionalization to introduce the methyl group.

Alternative Synthetic Pathways for Related Chloro-Fluorinated Toluene Analogues

The synthesis of various chloro-fluorinated toluene analogues provides valuable insights into the methodologies that could be applied to the synthesis of this compound. These alternative pathways often utilize readily available starting materials and employ well-established reaction sequences.

A common route to chloro-fluorotoluenes is through the Schiemann reaction or a modification thereof. For example, 2-chloro-4-fluorotoluene can be prepared from 2-chloro-4-aminotoluene. google.com The process involves diazotization of the amine in anhydrous hydrogen fluoride followed by thermal decomposition of the resulting diazonium salt. google.compatsnap.com Similarly, 4-chloro-2-fluorotoluene (B1583580) can be synthesized from 5-chloro-2-methylaniline (B43014) using a similar diazotization and fluorination sequence. google.com

Halogen exchange reactions are also employed. The synthesis of 3-chloro-4-fluoro-nitrobenzene from 3,4-dichloro-nitrobenzene using potassium fluoride demonstrates the feasibility of this approach for introducing fluorine onto a chlorinated aromatic ring. prepchem.com

The synthesis of 4-chloro-2-fluoronitrobenzene has been achieved from 3-chloroaniline (B41212) through a multi-step process involving acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net This highlights a strategy of using protecting groups to control regioselectivity during nitration.

The following table details the synthesis of some chloro-fluorinated toluene analogues.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-chloro-4-aminotoluene | 1. Anhydrous HF, 2. NaNO₂, 3. Pyrolysis | 2-chloro-4-fluorotoluene | - | google.compatsnap.com |

| 5-chloro-2-methylaniline | 1. Anhydrous HF, 2. NaNO₂, 3. Thermolysis | 4-chloro-2-fluorotoluene | High | google.com |

| 3-chloroaniline | 1. Acetic anhydride, 2. HNO₃/H₂SO₄, 3. Deprotection, 4. Schiemann reaction | 4-Chloro-2-fluoronitrobenzene | High Purity | researchgate.net |

Table 2: Synthesis of Chloro-Fluorinated Toluene Analogues

Nucleophilic Aromatic Substitution (SNAr) in Polyfluoroarene Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as polyfluoroarenes. rsc.org The high electronegativity of the fluorine atoms in these substrates renders the aromatic ring susceptible to attack by nucleophiles. nih.gov The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. However, recent studies have also provided evidence for concerted mechanisms in certain SNAr reactions.

In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of a pentafluorinated toluene derivative with a chloride source. While direct substitution of a fluorine atom with a chloride ion is challenging due to the relatively low nucleophilicity of chloride and the strength of the C-F bond, this approach can be facilitated under specific conditions. The reactivity of polyfluoroarenes in SNAr reactions is significantly influenced by the position of the leaving group and the nature of the other substituents on the ring. For instance, in pentafluoropyridine, nucleophilic attack preferentially occurs at the 4-position. nih.govresearchgate.netnih.gov

A more common application of SNAr in this area is the synthesis of precursors to tetrafluorotoluene. For example, 2,3,5,6-tetrafluorophenol can be prepared from pentafluorobenzoic acid via a nucleophilic substitution of the para-fluorine atom by a hydroxyl group, followed by decarboxylation. researchgate.net This highlights the utility of SNAr in modifying polyfluorinated rings to introduce functional groups that can be further elaborated.

The table below summarizes examples of SNAr reactions on polyfluorinated aromatic compounds, illustrating the types of nucleophiles and reaction conditions that can be employed.

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) |

| Pentafluoropyridine | Malononitrile | 2-(Perfluoropyridin-4-yl)malononitrile | Base, solvent | Good |

| Pentafluoropyridine | 1-Methyl-tetrazole-5-thiol | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | NaHCO₃, CH₃CN, reflux | Good |

| Pentafluoropyridine | Piperazine | 1-(Perfluoropyridin-4-yl)piperazine | Na₂CO₃, CH₃CN | - |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Anhydrous Potassium Fluoride | 3-Chloro-2,4,5,6-tetrafluoropyridine | Sulfolane, 180°C | 72 |

Metal-Catalyzed Coupling Reactions for Halogenated Aromatics

Metal-catalyzed cross-coupling reactions represent another powerful tool for the formation of carbon-carbon and carbon-halogen bonds on aromatic scaffolds. rsc.org These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps, often utilizing palladium, nickel, or copper catalysts.

For the synthesis of this compound, a direct approach would be the chlorination of 2,3,5,6-tetrafluorotoluene. While electrophilic chlorination of highly fluorinated aromatics can be challenging, metal catalysis can facilitate this transformation. For instance, the direct chlorination of paranitroaniline to 2,6-dichloro-4-nitroaniline (B1670479) has been achieved using chlorine gas and hydrogen peroxide. google.com The chlorination of toluene derivatives with chlorine gas catalyzed by iodine in carbon tetrachloride and chlorosulfonic acid has also been reported to give high yields of chlorinated products. stackexchange.com

Alternatively, cross-coupling reactions can be employed to construct the target molecule from a suitable precursor. For example, a tetrafluorotoluene derivative bearing a leaving group (such as a triflate or a different halogen) could be coupled with a chloride source using a transition metal catalyst. More commonly, metal-catalyzed reactions are used to synthesize the precursors themselves. The Suzuki-Miyaura coupling, for instance, is widely used for the formation of biaryl compounds and could be adapted for the synthesis of functionalized tetrafluorotoluenes.

The following table provides examples of metal-catalyzed reactions relevant to the synthesis of halogenated aromatic compounds.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| Aryl Halide | Pentafluorobenzene | Pd(OAc)₂ / S-Phos | Perfluoroarylated arene | Direct Arylation |

| Sulfonyl Chloride | Grignard Reagent | Iron catalyst | C-C coupled product | Desulfinylative Cross-Coupling |

| o-Chloronitrobenzene | p-Chloro potassium benzyltrifluoroborate | Palladium catalyst, Phase-transfer catalyst | 4'-Chloro-2-nitrobiphenyl | Suzuki-Miyaura Coupling |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,3,5,6 Tetrafluorotoluene

Reactions Involving the Aromatic C-Cl Bond

The carbon-chlorine bond in aryl halides is a common site for various chemical transformations. However, specific studies detailing such reactions for 4-Chloro-2,3,5,6-tetrafluorotoluene are not found in the surveyed literature.

Formation of Organometallic Reagents: Organozinc Compounds

The formation of organozinc reagents from aryl halides is a fundamental transformation in organic synthesis. This typically involves the oxidative addition of zinc metal to the carbon-halogen bond.

No specific literature has been identified that details the reaction conditions or the use of catalysts for the formation of an organozinc compound from this compound using zinc in dimethylformamide (DMF) or other solvent systems.

There is no available data on the regioselective activation of the C-Cl bond in this compound by zinc, nor are there any documented studies on the formation of the potential byproduct, 2,3,5,6-tetrafluorotoluene (B1329407), under these conditions.

Mechanistic investigations into the metal-mediated activation of the C-Cl bond specifically in this compound have not been reported in the reviewed scientific literature.

Hydrodechlorination Reactions (e.g., Zn(Cu) in Aqueous Media)

Hydrodechlorination is a process where a chlorine atom is replaced by a hydrogen atom. While this is a known reaction for many chlorinated compounds, specific examples for this compound are absent.

No studies have been found that describe the hydrodechlorination of this compound using a zinc-copper couple (Zn(Cu)) in an aqueous medium or any other reagent system.

Reactions Involving the Aromatic C-F Bonds

The carbon-fluorine bond is the strongest single bond to carbon, and its activation typically requires specific and often harsh reaction conditions.

There is no information available in the surveyed literature regarding reactions that specifically target the aromatic C-F bonds of this compound. General principles of C-F bond activation in polyfluoroaromatic compounds exist, but their direct applicability and the specific outcomes for this compound have not been experimentally verified or reported.

Hydrodefluorination Pathways and Selectivity

Hydrodefluorination (HDF) presents a significant pathway for the transformation of polyfluoroarenes, offering access to partially fluorinated compounds that are valuable building blocks in various chemical industries. While specific studies on the hydrodefluorination of this compound are not extensively detailed in readily available literature, general principles derived from research on other polyfluoroarenes can be applied to understand its potential reactivity.

Catalytic HDF is a prominent method, often employing transition-metal catalysts or, more recently, main-group elements. nih.govacs.org These reactions typically involve the cleavage of a C-F bond and its replacement with a C-H bond. The selectivity of HDF in polysubstituted arenes is influenced by the electronic environment of the C-F bonds and the nature of the catalytic system. For instance, in polyfluoroarenes bearing electron-donating groups, the HDF process can be sluggish. nih.gov

One innovative approach to HDF involves the use of bismuthinidenes as catalysts. nih.govacs.org This system operates through a Bi(I)/Bi(III) redox cycle, which includes oxidative addition, ligand metathesis, and reductive elimination steps, mimicking the reactivity of transition metals. nih.gov Another strategy employs photocatalysis, where a photocatalyst facilitates the reduction of C-F bonds. nih.gov For example, o-phosphinophenolate can act as a photoredox catalyst to activate trifluoromethyl groups for hydrodefluorination. nih.gov

While these methods have been applied to a range of polyfluoroarenes, the precise selectivity of HDF on this compound would depend on the interplay between the chloro and methyl substituents on the fluorinated ring and the specific catalytic system employed.

Nucleophilic Displacement of Fluorine

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack. nih.gov The position of nucleophilic attack is directed by the combined electronic effects of the substituents.

In polyfluoroarenes, fluorine atoms are generally good leaving groups in SNAr reactions due to the high polarity of the C-F bond, which stabilizes the intermediate Meisenheimer complex. stackexchange.com The rate-determining step is typically the initial attack of the nucleophile. stackexchange.com

A relevant study on the nucleophilic aromatic substitution of chloropentafluorobenzene (B146365) with phenothiazine (B1677639) in the presence of potassium carbonate as a base resulted in the selective substitution of the fluorine atom at the para-position to the chlorine atom, yielding 10-(4-chloro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine. nih.gov This suggests that in this compound, nucleophilic attack would likely occur at the fluorine atoms, with the regioselectivity influenced by the positions of the chlorine and methyl groups.

The reaction of polyfluoroarenes with various nucleophiles such as amines and alcohols can lead to the formation of C-N and C-O bonds, respectively. nih.gov

Table 1: Nucleophilic Aromatic Substitution of a Related Polyfluoroarene

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Chloropentafluorobenzene | Phenothiazine | K₂CO₃ | DMSO | 80 | 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine | 62 | nih.gov |

Transformations at the Methyl Group

Radical Halogenation (e.g., Benzylic Chlorination)

The methyl group of this compound is susceptible to free-radical halogenation, a reaction typical for alkyl-substituted aromatic compounds under UV light or in the presence of a radical initiator. scientificupdate.com This process allows for the introduction of halogen atoms at the benzylic position.

A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. scientificupdate.comresearchgate.net This reaction can sometimes lead to a mixture of mono- and di-halogenated products. scientificupdate.com The use of certain Lewis acids, such as ZrCl₄, in conjunction with brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can promote benzylic bromination under milder conditions. nih.gov

While specific examples for this compound are not readily found, studies on other substituted toluenes demonstrate the feasibility of this transformation. For instance, various substituted toluenes undergo benzylic bromination with an NBS/SiCl₄ system in acetonitrile (B52724) at room temperature. sciforum.net

The selectivity of radical halogenation is influenced by the stability of the resulting benzylic radical. The electron-withdrawing nature of the polyfluorinated ring in this compound would affect the stability of the benzylic radical and thus the reactivity and selectivity of the halogenation reaction.

Chloromethylation and Subsequent Derivatization of Related Polyfluorotoluenes

Information regarding the direct chloromethylation of this compound is scarce in the reviewed literature. Chloromethylation is a classic electrophilic aromatic substitution reaction used to introduce a chloromethyl group (-CH₂Cl) onto an aromatic ring. However, the highly deactivated nature of the polyfluorinated ring in this compound would likely make it resistant to standard electrophilic chloromethylation conditions.

Alternatively, the transformation of the existing methyl group, as described in the radical halogenation section (3.3.1), provides a pathway to a halomethyl derivative. For example, benzylic bromination would yield 4-(bromomethyl)-1-chloro-2,3,5,6-tetrafluorobenzene. This brominated intermediate could then undergo subsequent derivatization through nucleophilic substitution reactions at the benzylic position, allowing for the introduction of a wide range of functional groups.

Cross-Coupling and Functionalization Reactions

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck)

The chlorine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.netwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov It is a versatile method for creating biaryl structures. While specific examples with this compound are not detailed, the Suzuki-Miyaura coupling of other chloro-heterocycles with polyfluoroboronic acids has been reported, indicating the general applicability of this reaction to similar substrates. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed. nih.gov The coupling of 4-chloroquinazolines with terminal alkynes has been successfully demonstrated, suggesting that this compound could undergo similar transformations. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms a substituted alkene. The reaction is typically catalyzed by palladium complexes with phosphine (B1218219) ligands. wikipedia.org While the direct Heck coupling of this compound is not explicitly documented in the provided search results, the general methodology is widely applied to various aryl halides, including those containing fluorine atoms. mdpi.com

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | nih.gov |

| Sonogashira | Terminal alkyne | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | nih.gov |

| Heck | Alkene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMA | nih.gov |

Acylation Reactions of Derived Organozinc Compounds (e.g., with Propionyl/Benzoyl Chlorides)

The acylation of the organozinc compound, (4-chloro-2,3,5,6-tetrafluorophenyl)zinc halide, with acyl chlorides like propionyl chloride and benzoyl chloride, proceeds effectively in the presence of a copper(I) chloride (CuCl) catalyst. Research on the acylation of various polyfluoroaromatic organozinc compounds has established a general and effective transformation pathway. researchgate.net

The reaction is typically conducted in a solvent such as N,N-dimethylformamide (DMF). In the absence of a copper catalyst, the reaction of polyfluoroaryl organozinc compounds with acyl chlorides in DMF can lead to the formation of N,N-dimethylbis(polyfluoroaryl)methylamines as the primary products. researchgate.netmathnet.ru However, the addition of a catalytic amount of CuCl fundamentally alters the course of the reaction, directing it towards the desired acylation and the formation of the corresponding polyfluoroaromatic ketones. researchgate.net

This catalytic effect is attributed to a transmetalation step, where the organozinc compound reacts with CuCl to generate a more reactive organocopper intermediate. This intermediate then readily reacts with the acyl chloride to yield the final ketone product.

While specific research detailing the acylation of the organozinc derivative of this compound is not extensively documented in dedicated studies, the established reactivity of analogous polyfluoroaromatic organozinc compounds provides a strong basis for predicting its behavior. For instance, the successful acylation of organozinc reagents derived from octafluorotoluene (B1221213) and 4-bromotetrafluorobenzonitrile with propionyl and benzoyl chlorides under similar conditions has been reported, yielding the corresponding ketones in good yields. researchgate.net

Based on these established principles, the reaction of (4-chloro-2,3,5,6-tetrafluorophenyl)zinc halide with propionyl chloride in the presence of catalytic CuCl is expected to yield 1-(4-chloro-2,3,5,6-tetrafluorophenyl)propan-1-one. Similarly, the reaction with benzoyl chloride would produce (4-chloro-2,3,5,6-tetrafluorophenyl)(phenyl)methanone.

The general reaction conditions and expected products are summarized in the table below.

| Reactant | Acyl Chloride | Catalyst | Solvent | Expected Product |

| (4-chloro-2,3,5,6-tetrafluorophenyl)zinc halide | Propionyl chloride | CuCl | DMF | 1-(4-chloro-2,3,5,6-tetrafluorophenyl)propan-1-one |

| (4-chloro-2,3,5,6-tetrafluorophenyl)zinc halide | Benzoyl chloride | CuCl | DMF | (4-chloro-2,3,5,6-tetrafluorophenyl)(phenyl)methanone |

Further research would be beneficial to determine the precise optimal conditions and yields for these specific transformations.

Applications As a Versatile Synthetic Building Block

Precursor to Advanced Organometallic Reagents in Organic Synthesis

There is no specific information in the searched literature describing the use of 4-Chloro-2,3,5,6-tetrafluorotoluene as a precursor for advanced organometallic reagents. Generally, aryl halides are common starting materials for organometallic reagents like Grignard or organolithium reagents. The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring would significantly influence the reactivity of the carbon-chlorine bond towards metals like magnesium or lithium, but specific studies on this transformation for this particular compound are not documented.

Intermediate in the Synthesis of Fluorinated Fine Chemicals and Pharmaceutical Intermediates

While the broader class of chlorinated and fluorinated toluenes serves as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals, no specific synthetic routes starting from this compound to produce fine chemicals or pharmaceutical intermediates have been detailed in the available research. The substitution pattern of this molecule, with a chlorine atom and a methyl group on a tetrafluorinated benzene (B151609) ring, presents a unique combination of reactive sites, but its synthetic exploitation has not been publicly documented.

Role in the Development of Fluorinated Derivatives for Materials Science (e.g., Polymers, Liquid Crystals)

Fluorinated compounds are integral to the development of advanced materials such as polymers and liquid crystals due to the unique properties conferred by fluorine, including thermal stability and altered electronic characteristics. For instance, fluorinated moieties are often incorporated into liquid crystal structures to modify their mesomorphic and optical properties. Similarly, fluoropolymers are known for their high performance. However, there are no specific studies showing the incorporation of the this compound unit into polymer chains or its use as a core structure in the synthesis of liquid crystals. Research in these areas tends to focus on other fluorinated building blocks.

Potential Contribution to Medicinal Chemistry Scaffolds

The introduction of fluorinated scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The tetrafluorotoluene core of this compound could theoretically serve as a scaffold for new therapeutic agents. Nevertheless, a review of scientific literature did not yield any examples of its use in the design or synthesis of medicinal chemistry scaffolds.

Spectroscopic and Analytical Characterization Methodologies for Fluorinated Aromatic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 4-Chloro-2,3,5,6-tetrafluorotoluene, offering unparalleled insight into its atomic arrangement. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the molecule's structure.

Proton (¹H NMR) Analysis

Carbon (¹³C NMR) Analysis

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift and splitting pattern determined by the surrounding atoms, particularly the fluorine and chlorine substituents. The carbon of the methyl group will appear at a characteristic upfield position, while the aromatic carbons will be further downfield. The signals for the fluorine- and chlorine-bonded carbons will exhibit coupling with these respective nuclei, providing further structural confirmation. For instance, in related compounds like 5-chloro-2-(trifluoromethyl)pyrimidine, the carbon atoms show distinct chemical shifts and coupling constants (J) due to the influence of the fluorine atoms. rsc.org

Table 1: Representative ¹³C NMR Data for a Substituted Aromatic Ring

| Carbon Atom | Chemical Shift (δ) in ppm (Exemplary) |

|---|---|

| C-CH₃ | ~15-25 |

| C-Cl | ~130-140 |

| C-F | ~140-160 (with C-F coupling) |

| C-H (if present) | ~120-130 |

| Quaternary C | ~125-145 |

Note: This table provides approximate chemical shift ranges for carbons in similar chemical environments. Actual values for this compound would require experimental measurement.

Fluorine (¹⁹F NMR) Spectroscopy for Fluorine-Containing Structures

¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds. For this compound, the four fluorine atoms on the aromatic ring will produce distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and, crucially, the coupling patterns between the fluorine atoms provide a definitive fingerprint of their substitution pattern. The magnitude of the fluorine-fluorine coupling constants (JFF) is dependent on the number of bonds separating the interacting nuclei. Analysis of similar compounds, such as 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride, demonstrates how different fluorine environments lead to widely spread and complex signal patterns. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule's chemical bonds.

C-H stretching and bending vibrations from the methyl group are typically observed in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

C-F stretching vibrations give rise to strong absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

C-Cl stretching vibrations appear at lower frequencies, generally in the 600-800 cm⁻¹ range.

Aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region.

Studies on related halogenated toluenes, such as 4-chloro-2-fluoro toluene (B28343), have utilized both FT-IR and FT-Raman spectroscopy to assign these vibrational modes, often aided by computational calculations to achieve a more precise interpretation of the spectra. nih.govdaneshyari.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| -CH₃ | Stretching | 2850-3000 |

| Bending | 1375-1450 | |

| C-F (Aromatic) | Stretching | 1000-1400 |

| C-Cl (Aromatic) | Stretching | 600-800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecule's nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which appear as two peaks separated by two mass units with an approximate intensity ratio of 3:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. For instance, HRMS can differentiate this compound from other isomers or unrelated compounds with similar masses. rsc.org

Chromatographic Separation and Detection Techniques (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds. The sample is vaporized and passed through a column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components are then detected by a mass spectrometer, providing both retention time and mass spectral data for identification. epa.govepa.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. The separation is based on the differential partitioning of the analyte between a mobile liquid phase and a solid stationary phase. A UV detector is often used for the detection of aromatic compounds like this compound, as they typically exhibit strong UV absorbance. americanlaboratory.com HPLC methods can be developed to quantify the compound and monitor the progress of its synthesis. americanlaboratory.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For novel or synthesized fluorinated aromatic compounds such as this compound, this method serves as a crucial step in verifying the empirical formula. The technique quantitatively measures the percentage of each element present in a sample, which can then be compared against the theoretical values calculated from the compound's proposed molecular formula.

The verification process relies on the principle of combustion analysis for elements like carbon and hydrogen. In this method, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion products, primarily carbon dioxide and water, are collected and measured. The amounts of these products are then used to calculate the percentage of carbon and hydrogen in the original sample. For heteroatoms such as chlorine and fluorine, other specific analytical methods are employed. Chlorine is typically determined through methods like titration or ion chromatography after decomposition of the compound, while fluorine content can be ascertained using techniques such as ion-selective electrode analysis or combustion in the presence of a fluorine-absorbing agent.

The molecular formula for this compound is C₇H₃ClF₄. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and fluorine (18.998 u), the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which experimental results are compared. A close agreement between the experimentally determined and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the synthesized compound. nih.gov

Below is a data table outlining the theoretical elemental composition of this compound. While specific experimental data from research findings for this particular compound is not widely published, the theoretical values serve as the primary reference for its compositional verification.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 41.53 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.49 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.51 |

| Fluorine | F | 18.998 | 4 | 75.992 | 37.54 |

| Total | 202.546 | 100.00 |

This table provides the foundational data required for any researcher aiming to synthesize or characterize this compound, allowing for a direct comparison with their own experimental elemental analysis results to confirm the identity and purity of the compound.

Computational Chemistry and Theoretical Studies on Fluorinated Toluene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For halogenated aromatic compounds like 4-Chloro-2,3,5,6-tetrafluorotoluene, DFT calculations can elucidate a variety of properties.

Detailed Research Findings:

DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, studies on related molecules like 2-chloro-α,α,α-trifluoro-3,5-dinitrotoluene have utilized functionals such as B3LYP, B3PW91, and MPW1PW91 with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.net Similar approaches can be applied to this compound to predict its structural parameters.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. The presence of electron-withdrawing fluorine atoms and the chlorine atom is expected to lower both the HOMO and LUMO energy levels, influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

Furthermore, the molecular electrostatic potential (MESP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. In this compound, the regions around the fluorine and chlorine atoms would be expected to be electron-rich (negative potential), while the hydrogen atoms of the methyl group and the aromatic ring carbons might exhibit a more positive potential.

A hypothetical data table for calculated electronic properties of this compound, based on typical DFT methodologies, is presented below.

| Property | Predicted Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

| Total Energy | (Value in Hartrees) |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations can provide detailed insights into its conformational dynamics and interactions with its environment.

Detailed Research Findings:

The primary focus of MD simulations for this molecule would be the conformational analysis of the methyl group. The rotation of the methyl group is a key degree of freedom, and simulations can determine the rotational barrier and the preferred dihedral angles relative to the fluorinated benzene (B151609) ring. The interactions between the methyl hydrogens and the ortho-fluorine atoms will likely influence the conformational landscape.

MD simulations can also be used to study the behavior of this compound in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, or an organic solvent), one can study solvation effects, the structure of the solvation shell, and transport properties like the diffusion coefficient. The following table illustrates the kind of data that can be obtained from such simulations.

| Simulation Parameter | Description | Typical Value/Method |

| Force Field | Defines the potential energy of the system | OPLS-AA, CHARMM, AMBER |

| Water Model (if applicable) | Describes the water molecules | TIP3P, SPC/E |

| Ensemble | Statistical mechanics framework | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Temperature | Simulation temperature | 298 K (Room Temperature) |

| Pressure (for NPT) | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation | Nanoseconds to Microseconds |

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. stanford.edu For a compound like this compound, QSPR/QSAR studies can be used to predict its properties and potential environmental impact.

Detailed Research Findings:

QSPR/QSAR models are built using a set of known compounds (a training set) to establish a mathematical relationship between molecular descriptors and a specific property. These descriptors can be constitutional, topological, geometrical, or electronic. For halogenated aromatic compounds, descriptors such as molecular weight, logP (octanol-water partition coefficient), polarizability, and electronic descriptors derived from DFT calculations are often used.

While specific QSAR/QSPR models for this compound are not published, models have been developed for other perfluorinated and polychlorinated aromatic compounds to predict properties like toxicity and environmental fate. qsardb.orgqsardb.org For example, the toxicity of such compounds is often related to their lipophilicity and their ability to interact with biological macromolecules.

A hypothetical QSPR model for a property of this compound could take the following form:

Property = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where the 'c' values are coefficients determined from the regression analysis of the training set.

| Descriptor Category | Example Descriptors for this compound |

| Constitutional | Molecular Weight, Number of Fluorine Atoms, Number of Chlorine Atoms |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |

Investigation of Reaction Mechanisms and Transition States (e.g., C-O Bond Cleavage Analogues)

Theoretical calculations are invaluable for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energy barriers. For this compound, potential reactions of interest include nucleophilic aromatic substitution or reactions involving the methyl group.

Detailed Research Findings:

While there is no specific literature on the theoretical investigation of C-O bond cleavage for this compound, studies on analogous systems provide a framework for such an investigation. For example, DFT calculations have been used to study the C-O bond cleavage in dimethyl ether catalyzed by transition metal ions, identifying the stationary points on the potential energy surface. researchgate.net Similar computational strategies could be applied to study the etherification of this compound and the subsequent cleavage of the resulting C-O bond.

The investigation would involve locating the transition state structure for the bond cleavage and calculating the activation energy. The nature of the transition state, including the bond lengths of the forming and breaking bonds, provides mechanistic insight. For a hypothetical C-O bond cleavage in an ether derivative of this compound, the calculations would likely show an elongated C-O bond in the transition state.

Furthermore, DFT has been employed to study C-H and C-C bond cleavage in toluene (B28343). yu.edu.jo These studies reveal the high activation energies required for such processes. The presence of fluorine atoms in this compound would be expected to influence the energetics of similar bond cleavage reactions.

| Reaction Step | Computational Task | Information Obtained |

| Reactants & Products | Geometry Optimization | Relative Energies (Reaction Enthalpy) |

| Transition State Search | Saddle Point Optimization | Structure of the Transition State |

| Frequency Calculation | Vibrational Analysis | Confirmation of Transition State (one imaginary frequency), Zero-Point Energy |

| Intrinsic Reaction Coordinate | Following the reaction path | Confirmation that the TS connects reactants and products |

Future Research Directions and Emerging Opportunities for 4 Chloro 2,3,5,6 Tetrafluorotoluene

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The traditional synthesis and derivatization of polyhalogenated aromatic compounds often rely on harsh reaction conditions and hazardous reagents. Future research will undoubtedly focus on developing more environmentally benign methodologies for 4-Chloro-2,3,5,6-tetrafluorotoluene.

One promising avenue is the exploration of ionic liquids as alternative reaction media. mdpi.comresearchgate.netrsc.orgrsc.orgacs.org Ionic liquids are non-volatile, thermally stable, and can be designed to have specific solvating properties, potentially enhancing reaction rates and selectivity in nucleophilic substitution reactions of the chlorine atom. mdpi.comresearchgate.net Research in this area could lead to cleaner and more efficient processes for producing derivatives of this compound.

Another key area for green chemistry is the development of biocatalytic methods . nih.govrsc.orgresearchgate.netmdpi.com Flavin-dependent halogenases, for instance, are enzymes that can selectively halogenate aromatic compounds under mild, aqueous conditions. rsc.orgmdpi.com While challenges remain in controlling the regioselectivity for highly substituted substrates, engineering these enzymes could offer a sustainable route to this compound or its analogs. Furthermore, biocatalytic approaches could be employed for the selective oxidation of the methyl group, providing access to the corresponding aldehyde or carboxylic acid under green conditions. researchgate.net

Flow chemistry also presents a significant opportunity to improve the safety and efficiency of reactions involving this compound. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow system can minimize the formation of byproducts and reduce the use of hazardous solvents.

| Green Chemistry Approach | Potential Advantages for this compound |

| Ionic Liquids | Reduced volatility, enhanced reaction rates, potential for recycling. mdpi.comresearchgate.netrsc.org |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. nih.govrsc.orgresearchgate.net |

| Flow Chemistry | Improved safety, better process control, reduced waste generation. |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of the C-Cl bond and the potential for C-H and C-F bond activation in this compound make it an ideal candidate for exploration with novel catalytic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyfluoroarenes is an active area of research. nih.govmdpi.comacs.orgacs.orgyoutube.com Future work will likely focus on developing more efficient and versatile palladium catalysts for Suzuki, Stille, and Buchwald-Hartwig amination reactions involving the C-Cl bond of this compound. This would enable the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, to create a library of novel derivatives. The use of low-level (ppm) palladium catalysis is a particularly important goal for sustainable process development. acs.org

C-H activation represents another exciting frontier. While the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, transition metal-catalyzed C-H functionalization could provide a direct route to derivatize the methyl group or even the aromatic C-H bond if present in related analogs.

Photoredox catalysis has emerged as a powerful tool for radical fluoroalkylation and other transformations under mild conditions. nih.govacs.orgmdpi.comacs.orgyoutube.com This technology could be harnessed for the derivatization of this compound, for example, through the generation of radicals that can react with the aromatic ring or the methyl group. Copper-catalyzed photoredox reactions are also a promising area for exploration. youtube.com

Finally, nickel-catalyzed reactions are gaining prominence as a cost-effective alternative to palladium catalysis for cross-coupling and other transformations of halogenated aromatics. acs.org

| Catalytic System | Potential Transformation of this compound |

| Palladium Catalysis | Suzuki, Stille, Buchwald-Hartwig couplings at the C-Cl bond. nih.govmdpi.comacs.org |

| C-H Activation | Functionalization of the methyl group. |

| Photoredox Catalysis | Radical fluoroalkylation and other radical-mediated transformations. nih.govacs.orgmdpi.com |

| Nickel Catalysis | Cost-effective cross-coupling reactions. acs.org |

Expansion into Functional Materials and Supramolecular Chemistry

The unique properties imparted by the high fluorine content of this compound make it an attractive building block for the synthesis of advanced functional materials.

In the field of fluorinated polymers , this compound could serve as a monomer or a precursor to monomers for creating materials with tailored properties such as high thermal stability, chemical resistance, and low surface energy. tandfonline.comtandfonline.comumn.eduresearchgate.netmdpi.com The presence of the chlorine atom provides a handle for polymerization or for post-polymerization modification.

The development of novel liquid crystals is another area where this compound could find application. uab.catresearchgate.nettandfonline.commdpi.commdpi.com The rigid, fluorinated aromatic core is a common feature in many liquid crystalline molecules. By incorporating this compound into larger molecular structures, it may be possible to create new materials with desirable mesophase behavior and electro-optical properties. uab.catmdpi.commdpi.com

In supramolecular chemistry , the electron-deficient nature of the tetrafluorinated ring can lead to specific non-covalent interactions, such as halogen bonding and stacking with electron-rich aromatic systems. researchgate.netnih.govuni-bayreuth.deresearchgate.net These interactions can be exploited to direct the self-assembly of complex supramolecular architectures. Research could focus on designing and synthesizing derivatives of this compound that can act as building blocks for supramolecular cages, polymers, and gels with unique functions.

Interdisciplinary Applications in Chemical Biology and Drug Discovery

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govelsevierpure.com this compound represents a polyfluorinated scaffold that could be incorporated into novel drug candidates. researchgate.netresearchgate.netnih.gov The tetrafluorotoluene moiety can serve as a bioisostere for other chemical groups and its unique electronic properties can be used to modulate protein-ligand interactions. nih.govfrontiersin.org

A particularly exciting area of future research lies in the development of ¹⁹F NMR probes for chemical biology. cfplus.czrsc.orgresearchgate.netnih.govacs.org The fluorine atoms in this compound provide a sensitive NMR handle that can be used to study biological processes in vitro and in living cells. By attaching this fluorinated tag to biomolecules such as proteins or nucleic acids, researchers can monitor conformational changes, binding events, and other dynamic processes. rsc.orgresearchgate.net The development of activatable ¹⁹F NMR probes based on this scaffold could enable the detection of specific biomarkers associated with disease. acs.org

The design and synthesis of fluorinated proteins with enhanced stability is another promising research direction. nih.gov Incorporating highly fluorinated amino acids derived from this compound into proteins could improve their resistance to thermal and chemical denaturation.

| Application Area | Potential Role of this compound |

| Medicinal Chemistry | As a polyfluorinated scaffold for the design of novel drug candidates. nih.govelsevierpure.comresearchgate.netresearchgate.netnih.gov |

| ¹⁹F NMR Probes | As a sensitive tag for studying biological processes and for biomarker detection. cfplus.czrsc.orgresearchgate.netnih.govacs.org |

| Fluorinated Proteins | As a precursor to fluorinated amino acids for enhancing protein stability. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2,3,5,6-tetrafluorotoluene, and how can purity be validated?

- Methodology :

-

Halogen exchange reactions : Start with chloropentafluorobenzene and substitute fluorine atoms using ammonia or other nucleophiles in polar aprotic solvents (e.g., DMF). For example, reacting chloropentafluorobenzene with ammonia yields 4-chloro-2,3,5,6-tetrafluoroaniline as a major product .

-

Purification : Use fractional distillation or recrystallization in acetone/water mixtures. Validate purity via elemental analysis (target: C, 41.50%; H, 1.74%; N, 3.46%) and gas chromatography (GC) with flame ionization detection .

- Data Table :

| Reaction Condition | Yield (%) | Purity (GC) |

|---|---|---|

| Chloropentafluorobenzene + NH₃ | 72 | ≥98% |

| Distillation (120–130°C, 1 atm) | 85 | ≥99.5% |

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodology :

- NMR : Use ¹⁹F NMR to resolve fluorine environments (δ -110 to -150 ppm for aromatic F). ¹H NMR detects residual protons (e.g., methyl groups).

- XRPD : Confirm crystallinity and compare with known orthorhombic structures (e.g., ammonium 2,3,5,6-tetrafluorobenzoate adducts) .

- GC-MS : Detect isotopic purity for deuterated analogs (e.g., d₄: 72.2%; d₃: 23.1%) using electron ionization at 70 eV .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

-

Computational modeling : Perform DFT calculations to map electron density and LUMO positions. Fluorine’s electron-withdrawing effect activates the ring for NAS at para positions.

-

Experimental validation : React with KCN in DMSO; monitor substitution at the 4-chloro position via ¹⁹F NMR shifts (Δδ ~5 ppm post-reaction) .

- Data Table :

| Reactant | Product | Reaction Rate (k, s⁻¹) |

|---|---|---|

| This compound + KCN | 4-Cyano-2,3,5,6-tetrafluorotoluene | 2.1 × 10⁻³ |

Q. How can isotopic labeling (e.g., deuterium) be employed to study metabolic or environmental degradation pathways?

- Methodology :

-

Synthesis of deuterated analogs : Use pentadeuteriochlorobenzene and dichloromethylenedioxybenzene with AlCl₃ catalysis to prepare 4-chloro-2,3,5,6-tetradeuteriobenzoic acid. Hydrolyze to deuterated derivatives .

-

Tracing degradation : Incubate with liver microsomes or soil microbiota; analyze via LC-MS/MS for deuterium retention in metabolites (e.g., 4-hydroxy derivatives) .

- Data Table :

| Isotopomer | Abundance (%) | Half-life (Environmental) |

|---|---|---|

| d₄ | 72.2 | 48 hrs |

| d₃ | 23.1 | 36 hrs |

Research Design Considerations

Q. How to resolve contradictions in thermal stability data for fluorinated toluenes?

- Methodology :

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.

- Gas-phase IR : Monitor evolved gases (e.g., CO₂, HF) during heating. For this compound, stability up to 250°C is typical in argon .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) for fluorinated toluenes?

- Methodology :

- Directing group manipulation : Introduce methoxymethyl groups (via 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene) to steer EAS to meta positions. Deprotect post-reaction using HCl/MeOH .

- Competitive nitration : Compare yields of 3-nitro vs. 4-nitro products under HNO₃/H₂SO₄ conditions (typical ratio 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.